4,7-Difluoroquinoline 4,7-Difluoroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996210
InChI: InChI=1S/C9H5F2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
SMILES:
Molecular Formula: C9H5F2N
Molecular Weight: 165.14 g/mol

4,7-Difluoroquinoline

CAS No.:

Cat. No.: VC15996210

Molecular Formula: C9H5F2N

Molecular Weight: 165.14 g/mol

* For research use only. Not for human or veterinary use.

4,7-Difluoroquinoline -

Specification

Molecular Formula C9H5F2N
Molecular Weight 165.14 g/mol
IUPAC Name 4,7-difluoroquinoline
Standard InChI InChI=1S/C9H5F2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Standard InChI Key VCADDLPEDCZOQX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C=C1F)F

Introduction

Structural and Nomenclature Considerations

Quinoline derivatives are heterocyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring. Substitutions at specific positions significantly alter their chemical and biological behavior. In 4,7-difluoroquinoline, fluorine atoms occupy the 4- and 7-positions (Figure 1). Fluorine’s electronegativity and small atomic radius enhance molecular stability, lipophilicity, and bioavailability, making such compounds attractive for pharmaceutical development .

Synthesis and Chemical Reactivity

Synthetic Pathways

Fluorinated quinolines are typically synthesized via:

  • Direct fluorination of quinoline precursors using agents like Selectfluor or DAST.

  • Nucleophilic aromatic substitution (SNAr) on halogenated quinolines, leveraging fluorine’s strong electron-withdrawing effects to facilitate displacement .

  • Multi-step functionalization, as seen in the synthesis of 1-aryl-6,8-difluoroquinolones, where fluorination precedes or follows the introduction of other substituents .

For example, the synthesis of 1-(4-fluorophenyl)-6,8-difluoro-7-piperazinyl-4-oxoquinoline-3-carboxylic acid involves sequential fluorination at positions 6 and 8, followed by piperazine substitution at position 7 . Similar strategies could theoretically apply to 4,7-difluoroquinoline, though specific protocols remain undocumented in the reviewed literature.

Reactivity and Functionalization

The electron-deficient nature of fluorinated quinolines makes them susceptible to nucleophilic attack, particularly at positions adjacent to fluorine atoms. For instance, the 7-position in 4-hydroxy-6,7-difluoroquinoline (CAS 727683-58-1) is reactive toward amines, enabling the formation of piperazine or pyrrolidine derivatives . This reactivity is exploited in drug design to enhance target binding or modulate pharmacokinetics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property4-Chloro-5,7-difluoroquinoline 4-Hydroxy-6,7-difluoroquinoline
Molecular Weight199.58181.14
LogP (Partition Coefficient)2.22 (estimated)2.22
Hazard StatementsH302, H318 (Toxic if swallowed, Causes serious eye damage)N/A
Melting/Boiling PointsNot reportedNot reported

The logP values (~2.22) suggest moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility in drug candidates . Safety data for 4-chloro-5,7-difluoroquinoline highlight risks such as acute toxicity (H302) and eye damage (H318), necessitating careful handling .

Biomedical Applications

Antibacterial Activity

Fluoroquinolones, including ciprofloxacin and norfloxacin derivatives, are renowned for their broad-spectrum antibacterial activity. Structural modifications, such as fluorine additions, enhance DNA gyrase and topoisomerase IV inhibition . For example, 1-(4-fluorophenyl)-6,8-difluoroquinolone (Compound 22 in ) exhibited potent in vitro and in vivo efficacy against Gram-positive and Gram-negative pathogens due to its optimized fluorine substitution pattern .

Table 3: Antitumor Activity of Selected Fluoroquinolone Derivatives

CompoundMean GI₅₀ (µM)Comparative Efficacy vs. Controls
1a2.638.6x more potent than 5-FU
7a3.097.3x more potent than 5-FU
Gefitinib3.24Reference compound
SupplierPackagingPriceUpdated
TRC50 mg$452021-12-16
Apolloscientific1 g$1672021-12-16
American Custom Chemicals5 mg$500.232021-12-16

Major suppliers include Shanghai Benso Pharmaceutical Technology and Changzhou Qianai Biotechnology, reflecting global demand for fluorinated quinoline intermediates .

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